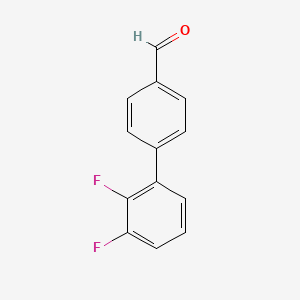

4-(2,3-Difluorophenyl)benzaldehyde

Description

4-(2,3-Difluorophenyl)benzaldehyde (CAS: 126163-38-0) is a fluorinated aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol. Structurally, it consists of a benzaldehyde core substituted at the para position with a 2,3-difluorophenyl group.

Properties

IUPAC Name |

4-(2,3-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-3-1-2-11(13(12)15)10-6-4-9(8-16)5-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMSFCYIXWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699081 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-38-0 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)benzaldehyde typically involves the use of 2,3-difluorobenzene as a starting material. One common method is the Grignard reaction, where 2,3-difluorobromobenzene reacts with a Grignard reagent such as isopropylmagnesium chloride in the presence of a solvent like tetrahydrofuran. The resulting intermediate is then treated with N,N-dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,3-Difluorophenyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and functional differences between 4-(2,3-Difluorophenyl)benzaldehyde and related compounds:

Key Observations:

- Electron Effects : Fluorine and chlorine substituents (e.g., in 4-(3-Chloro-2-fluorophenyl)benzaldehyde) increase electrophilicity, enhancing reactivity in condensation reactions. Methyl groups (e.g., in 4-(2,3-Dimethylphenyl)benzaldehyde) donate electron density, reducing aldehyde reactivity.

- Solubility : Hydroxyl groups (e.g., in 4-Fluoro-2,3-dihydroxybenzaldehyde) improve aqueous solubility, whereas halogenated analogs are more lipophilic.

- Biological Activity : Hydroxylated benzaldehydes (e.g., 4-hydroxybenzaldehyde) demonstrate anti-inflammatory effects via inhibition of MAPK and NF-κB pathways, while fluorinated variants may exhibit distinct bioactivity profiles due to altered membrane permeability.

Biological Activity

4-(2,3-Difluorophenyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of difluorophenyl and aldehyde functional groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, highlighting its antibacterial properties, potential as a pharmaceutical intermediate, and relevant case studies.

- Chemical Formula : C13H10F2O

- Molecular Weight : 232.22 g/mol

- CAS Number : 126163-38-0

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, primarily focusing on its antibacterial properties and its role as a precursor in pharmaceutical synthesis.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic modulator. For instance, benzaldehyde derivatives have shown effectiveness in reducing the minimum inhibitory concentration (MIC) of standard antibiotics against various bacterial strains. The following table summarizes key findings related to its antibacterial activity:

| Bacterial Strain | Antibiotic Used | Initial MIC (μg/mL) | Reduced MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Ciprofloxacin | 64 | 32 |

| Staphylococcus aureus | Norfloxacin | 256 | 128 |

| Bacillus anthracis | Not specified | 850 | Not applicable |

These results indicate that this compound can enhance the efficacy of certain antibiotics by modulating their action against resistant bacterial strains .

The antibacterial mechanism appears to involve interaction with bacterial cell membranes, leading to increased permeability and enhanced uptake of antibiotics. Benzaldehyde derivatives have been shown to disrupt plasma membrane integrity, which can result in cell death through mechanisms such as cytosolic coagulation .

Case Studies

-

Study on Antibiotic Modulation :

A study evaluated the effects of benzaldehyde on antibiotic resistance in Staphylococcus aureus. The researchers found that combining benzaldehyde with fluoroquinolones significantly reduced their MIC values, suggesting a synergistic effect that enhances antibiotic efficacy . -

Toxicity Assessment :

In addition to its antibacterial properties, research has indicated that benzaldehyde exhibits toxicity towards non-target organisms such as Drosophila melanogaster. This raises concerns regarding its environmental impact and necessitates further investigation into its safety profile .

Synthesis and Industrial Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for applications in agrochemicals and pharmaceuticals due to their potential biological activities. For example, methods for synthesizing amino-substituted benzaldehydes from this compound have been developed, yielding high purity and efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,3-Difluorophenyl)benzaldehyde?

- Methodology : A common approach involves cross-coupling reactions. For example, substituted benzaldehydes can react with fluorinated aryl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling). A general protocol includes refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via HPLC . Alternative methods may use (2,3-difluorophenyl)methyl precursors in multi-step reactions, as demonstrated in patent applications for structurally related compounds .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (e.g., retention time ~0.89 minutes under specific gradient conditions) .

- Mass Spectrometry : LCMS analysis to confirm molecular weight (e.g., m/z 604 [M+H]+ for related difluorophenyl derivatives) .

- NMR : NMR is critical for verifying fluorine substitution patterns, while NMR confirms aldehyde proton resonance .

Q. What safety precautions are necessary when handling fluorinated benzaldehydes?

- Methodology :

- Toxicological Data : Limited studies exist, so assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood.

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with water for 10–15 minutes and consult a specialist .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in cross-coupling reactions?

- Methodology :

- Catalyst Optimization : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are standard, but ligand choice (e.g., SPhos) can improve efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of fluorinated intermediates.

- Temperature : Reflux (80–100°C) balances reaction rate and decomposition risks. Documented yields range from 40–70%, suggesting further optimization is needed .

Q. What analytical challenges arise in characterizing fluorinated benzaldehydes, and how can they be resolved?

- Methodology :

- Fluorine Interference : NMR chemical shifts are sensitive to electronic effects; compare with databases (e.g., NIST Chemistry WebBook) .

- Aldehyde Stability : Fluorine’s electron-withdrawing effect may promote oxidation. Stabilize samples at low temperatures (-20°C) under inert gas .

Q. How can computational models predict the reactivity of this compound in drug design?

- Methodology :

- DFT Calculations : Model electrophilic aldehyde reactivity (e.g., Fukui indices) to predict nucleophilic attack sites.

- Docking Studies : Use fluorinated analogs (e.g., 2,4-difluorophenyl derivatives in antifungal agents) to hypothesize target binding .

Q. What contradictions exist in the reported biological activity of fluorinated benzaldehydes?

- Methodology :

- Data Gaps : While some derivatives (e.g., 2,4-difluorophenyl compounds) show antifungal activity, this compound’s specific bioactivity is underexplored. Address discrepancies by cross-testing in standardized assays (e.g., MIC against Candida spp.) .

- Metabolic Stability : Fluorine’s metabolic resistance (via C-F bond strength) may conflict with rapid clearance observed in some analogs; validate via in vitro microsomal assays .

Methodological Considerations

- Synthetic Optimization : Prioritize catalyst screening (e.g., Pd/C vs. Pd(OAc)) and solvent polarity adjustments to improve yield .

- Analytical Cross-Validation : Combine HPLC, LCMS, and NMR to resolve structural ambiguities caused by fluorine’s electronegativity .

- Toxicity Mitigation : Assume neurotoxic or hepatotoxic potential based on structurally similar aldehydes; conduct preliminary in vitro cytotoxicity screens (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.